Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Ethyl 5-methyl-6-oxa-5-azaspiro[34]octane-7-carboxylate is a heterocyclic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:
2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the ethyl ester group.
1-oxa-9-azaspiro[5.5]undecane: This compound has a larger spirocyclic ring system and different functional groups, leading to distinct chemical and biological properties.
8-oxa-2-azaspiro[4.5]decane: This compound features a different ring size and oxygen positioning, resulting in unique reactivity and applications.
This compound stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.
Biological Activity
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This structural uniqueness contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C9H15N O3
- Molecular Weight : Approximately 199.25 g/mol
- CAS Number : 1256391-71-5
The spirocyclic framework of this compound allows for various interactions with biological targets, potentially leading to diverse pharmacological effects. The presence of a carboxylate group may influence its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, which can be summarized as follows:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Some derivatives have demonstrated the ability to inhibit tumor cell proliferation, indicating potential as anticancer agents.
- Neurological Effects : Certain spirocyclic compounds have been studied for their neuroprotective properties, which could be beneficial in neurodegenerative diseases.
The mechanism of action involves interaction with specific enzymes and receptors. The spirocyclic structure allows for binding to molecular targets, potentially modulating their activity:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
5-Methyl-2-oxa-6-azaspiro[3.4]octan-7-one | Similar spirocyclic structure | Antimicrobial properties |
6-Oxa-5-methylspiro[3.4]octan-7-one | Lacks nitrogen heteroatom | Antitumor activity |
Ethyl 6-methyl-7-carboxyspiro[3.4]octane | Different functional groups | Neurological effects |
This table highlights the unique aspects of this compound while illustrating its potential within a broader context of similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antiviral Research : A study demonstrated that compounds with a similar spirocyclic structure exhibited potent antiviral activity against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs) . This suggests that this compound could have therapeutic potential in viral infections.
- Inhibition Studies : Research has indicated that the compound can inhibit specific kinases involved in cellular signaling pathways, leading to decreased cell proliferation in cancer models . This highlights its potential as an anticancer agent.
- Neuroprotective Effects : Some studies have focused on the neuroprotective properties of related compounds, suggesting that this compound may also contribute positively to neurological health .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-13-9(12)8-7-10(5-4-6-10)11(2)14-8/h8H,3-7H2,1-2H3 |
InChI Key |
WSSYJIHHHJXJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC2)N(O1)C |
Origin of Product |
United States |
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